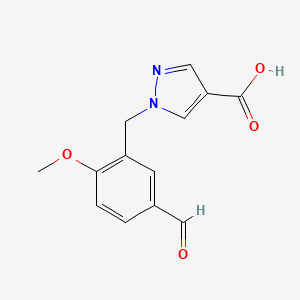

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15877502

Molecular Formula: C13H12N2O4

Molecular Weight: 260.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O4 |

|---|---|

| Molecular Weight | 260.24 g/mol |

| IUPAC Name | 1-[(5-formyl-2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C13H12N2O4/c1-19-12-3-2-9(8-16)4-10(12)6-15-7-11(5-14-15)13(17)18/h2-5,7-8H,6H2,1H3,(H,17,18) |

| Standard InChI Key | XSRMKXVYRRHHQY-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)CN2C=C(C=N2)C(=O)O |

Introduction

1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring, a formyl group, and a carboxylic acid functional group. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of 260.24 g/mol and a CAS number of 1006494-78-5 . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis

The synthesis of 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions, including temperature, pH, and solvent choice, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Biological Activities and Potential Applications

Research indicates that 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid exhibits significant biological activity, including potential anti-inflammatory, antimicrobial, and anticancer properties. Interaction studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, which could lead to therapeutic effects in inflammation or cancer pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(5-Formyl-2-methoxybenzyl)-1H-pyrazole-4-carboxylic acid. A comparison of these compounds is provided in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid | Contains an amino group instead of formyl | Explored for anti-inflammatory properties |

| 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid | Chlorine substituent | Potentially different reactivity due to electronegativity |

| 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyridine ring instead of pyrazole | Different electronic properties affecting activity |

| 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde | Aldehyde instead of carboxylic acid | Variation in reactivity patterns |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume